3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

CAS No.: 1251923-59-7

Cat. No.: VC3375645

Molecular Formula: C7H11Cl2N3

Molecular Weight: 208.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251923-59-7 |

|---|---|

| Molecular Formula | C7H11Cl2N3 |

| Molecular Weight | 208.09 g/mol |

| IUPAC Name | 3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride |

| Standard InChI | InChI=1S/C7H10ClN3.ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;/h5H,2-4H2,1H3;1H |

| Standard InChI Key | DEUOKWTVVPIMBR-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=C1C2CC2)CCl.Cl |

| Canonical SMILES | CN1C(=NN=C1C2CC2)CCl.Cl |

Introduction

Chemical Structure and Properties

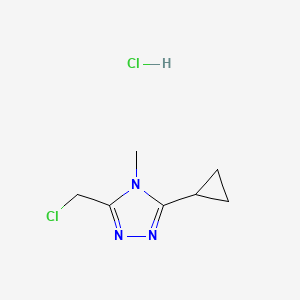

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride belongs to the family of 1,2,4-triazole derivatives, which are five-membered heterocyclic rings containing three nitrogen atoms. The structural features of this compound include a chloromethyl group at position 3, a cyclopropyl substituent at position 5, and a methyl group at position 4 of the triazole ring, with the compound existing as a hydrochloride salt .

Structural Information

The detailed structural information of this compound is as follows:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClN₃ |

| SMILES Notation | CC1=NN=C(N1C2CC2)CCl |

| InChI | InChI=1S/C7H10ClN3/c1-5-9-10-7(4-8)11(5)6-2-3-6/h6H,2-4H2,1H3 |

| InChIKey | NRYIXFDNFICHHL-UHFFFAOYSA-N |

| Common Name | 3-(Chloromethyl)-4-cyclopropyl-5-methyl-1,2,4-triazole hydrochloride |

The compound features a triazole core with specific substitution patterns that contribute to its reactivity and potential applications .

Physical Properties

The physical properties of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride are crucial for its handling, storage, and application in various chemical processes. Although specific melting and boiling point data may vary based on purity and environmental conditions, these parameters are essential for practical applications in synthesis and formulation.

Spectroscopic Data

Mass spectrometry data for 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride reveals various adduct formations, which are critical for analytical identification and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.06360 | 134.8 |

| [M+Na]⁺ | 194.04554 | 149.5 |

| [M+NH₄]⁺ | 189.09014 | 143.7 |

| [M+K]⁺ | 210.01948 | 145.9 |

| [M-H]⁻ | 170.04904 | 143.0 |

| [M+Na-2H]⁻ | 192.03099 | 144.0 |

| [M]⁺ | 171.05577 | 140.5 |

| [M]⁻ | 171.05687 | 140.5 |

These collision cross-section (CCS) values provide important information for chromatographic and mass spectrometric identification of the compound .

Synthesis Methods

The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves specialized organic chemistry techniques to construct the triazole ring with the appropriate substituents.

Cyclization-Based Synthesis

The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves cyclization reactions beginning with appropriate precursors. One effective method includes the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base, followed by cyclization with a suitable triazole precursor under controlled conditions.

Related Synthetic Methods

Chemical Reactivity

The chemical reactivity of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is primarily defined by its functional groups and heterocyclic structure.

Reactivity Profile

The presence of the chloromethyl group makes this compound highly reactive towards nucleophiles, enabling various substitution reactions. This reactivity is particularly valuable in creating chemical libraries for drug discovery and development programs.

Nucleophilic Substitution Reactions

Biological Activity and Applications

The biological activity of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is largely inferred from the known properties of similar triazole derivatives.

Medicinal Chemistry Applications

Triazole-containing compounds, including derivatives similar to 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride, have demonstrated significant biological activities that make them valuable in medicinal chemistry. The compound likely exhibits its biological effects through interactions with specific targets such as enzymes or receptors.

Agrochemical Applications

Besides medicinal chemistry, triazole derivatives find significant applications in the development of agrochemicals, particularly as fungicides and plant growth regulators. The unique structure and reactivity of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride suggest potential applications in this field .

Structure-Activity Relationships

Understanding the relationship between the structure of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride and its biological activity provides insights for rational design of derivatives with enhanced properties.

Role of the Triazole Ring

The triazole ring is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding and dipole interactions. This heterocyclic system contributes significantly to the biological activity profile of the compound .

Importance of Substitution Pattern

The specific substitution pattern in 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride, particularly the presence of the cyclopropyl and chloromethyl groups, influences its pharmacological properties. The cyclopropyl group often contributes to enhanced metabolic stability and unique binding characteristics, while the chloromethyl group provides a site for further chemical modifications.

Mechanism of Action

The potential mechanism of action for 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride likely involves its interaction with specific biological targets. In medicinal chemistry applications, it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The chloromethyl group may form covalent bonds with nucleophilic sites on proteins, modulating their activity and influencing biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume